
3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The presence of the triethylstannyl group in this compound adds unique properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione typically involves the introduction of the triethylstannyl group to a pyrrolidine-2,5-dione scaffold. One common method involves the reaction of a pyrrolidine-2,5-dione derivative with triethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: It can be used in the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science .
Wirkmechanismus
The mechanism of action of 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The triethylstannyl group can form bonds with various biological molecules, influencing their activity. The pyrrolidine ring can interact with enzymes and receptors, modulating their function and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-dione: A simpler derivative without the triethylstannyl group.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with different substituents on the pyrrolidine ring.
Uniqueness: 3-Methoxy-1-(triethylstannyl)pyrrolidine-2,5-dione is unique due to the presence of the triethylstannyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
74595-27-0 |
|---|---|
Molekularformel |
C11H21NO3Sn |
Molekulargewicht |
334.00 g/mol |
IUPAC-Name |
3-methoxy-1-triethylstannylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3.3C2H5.Sn/c1-9-3-2-4(7)6-5(3)8;3*1-2;/h3H,2H2,1H3,(H,6,7,8);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
UKUFPTUGKVIKPA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)N1C(=O)CC(C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


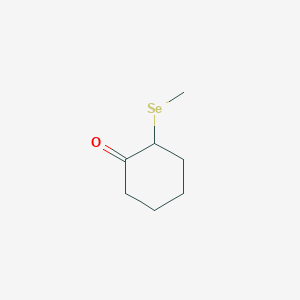
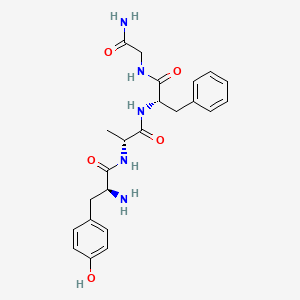
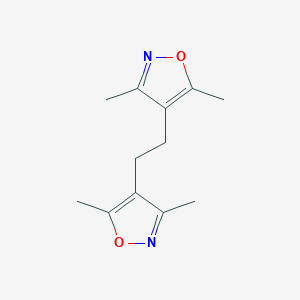
![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
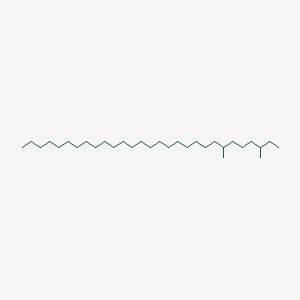
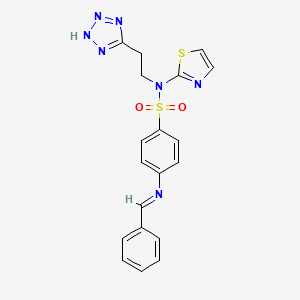
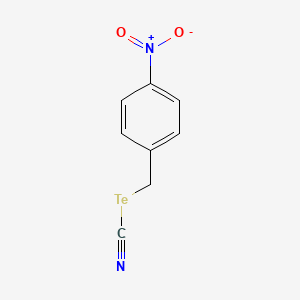

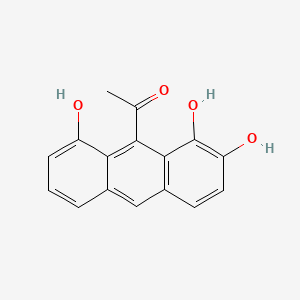

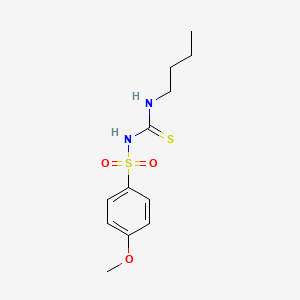
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)
